molecular formula C16H16ClNO2S B3034618 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 197513-04-5

2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3034618
CAS No.: 197513-04-5
M. Wt: 321.8 g/mol
InChI Key: ISRVATMBSAPBSN-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a sulfanyl acetamide derivative characterized by a central acetamide backbone substituted with a 4-chlorophenylthio group at the 2-position and a 4-ethoxyphenyl group at the N-position. This structure combines electron-withdrawing (chlorine) and electron-donating (ethoxy) substituents, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-2-20-14-7-5-13(6-8-14)18-16(19)11-21-15-9-3-12(17)4-10-15/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRVATMBSAPBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Sulfanyl Group Introduction :
    $$ \text{4-Chlorothiophenol} + \text{Chloroacetyl Chloride} \rightarrow \text{2-[(4-Chlorophenyl)sulfanyl]acetyl Chloride} $$
  • Amide Bond Formation :
    $$ \text{2-[(4-Chlorophenyl)sulfanyl]acetyl Chloride} + \text{4-Ethoxyaniline} \rightarrow \text{Target Compound} $$

Experimental Conditions

Step Reagents Solvent Temperature Time Yield
1 Chloroacetyl chloride, K₂CO₃ Acetone 0–5°C (ice bath) 2 hr 85%
2 4-Ethoxyaniline, DIPEA DCM 25°C (rt) 12 hr 78%

Key Observations :

  • Step 1 requires strict temperature control to prevent disulfide byproducts.
  • Triethylamine or DIPEA is critical for neutralizing HCl during amide formation.

One-Pot Thioetherification-Amidation

A streamlined one-pot method eliminates intermediate isolation, enhancing atom economy:

Procedure

  • Combine 4-chlorothiophenol (1.2 equiv), chloroacetonitrile (1.0 equiv), and K₂CO₃ (2.5 equiv) in DMF.
  • Stir at 80°C for 6 hr to form 2-[(4-chlorophenyl)sulfanyl]acetonitrile.
  • Add 4-ethoxyaniline (1.1 equiv) and H₂O₂ (1.5 equiv), heat at 60°C for 8 hr.

Performance Metrics

Parameter Value Source
Overall Yield 68%
Purity (HPLC) >98%

Advantages :

  • Avoids handling corrosive acetyl chloride intermediates.
  • H₂O₂ oxidizes nitrile to amide directly, simplifying workflow.

Solid-Phase Synthesis for High-Throughput Production

For industrial-scale applications, solid-supported synthesis reduces purification burdens:

Protocol

  • Resin Functionalization : Load Wang resin with Fmoc-protected 4-ethoxyaniline.
  • Sulfanyl Incorporation : Treat with 2-bromo-1-[(4-chlorophenyl)sulfanyl]acetone in DMF/K₂CO₃ (12 hr, 50°C).
  • Cleavage : Release product using TFA/DCM (95:5 v/v).

Yield Comparison

Batch Size (g) Yield (%) Purity (%)
10 72 97
100 69 95

Limitations :

  • Requires specialized equipment for resin handling.
  • Scalability beyond 100 g batches remains untested.

Enzymatic Catalysis for Stereoselective Synthesis

Emerging biocatalytic methods address chirality concerns in related acetamides:

Approach

  • Use lipase B from Candida antarctica (CAL-B) to catalyze amide bond formation.
  • React 2-[(4-chlorophenyl)sulfanyl]acetic acid with 4-ethoxyaniline in tert-butanol at 37°C.

Results

Enzyme Loading (wt%) Conversion (%) ee (%)
5 45 88
10 62 91

Implications :

  • Enantiomeric excess (ee) critical for pharmaceutical applications.
  • Higher enzyme loads improve conversion but increase costs.

Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₶) δ 10.23 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 6.85–6.78 (m, 2H, OCH₂CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 3.72 (s, 2H, SCH₂), 1.35 (t, J=7.0 Hz, 3H, CH₃)
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)

Purity Assessment

Method Column Mobile Phase Retention Time (min)
HPLC C18 MeCN/H₂O (70:30) 6.72 ± 0.15

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide functional group, which is known for its biological activity. The presence of the chlorophenyl and ethoxyphenyl groups contributes to its unique reactivity and potential applications in drug development.

  • Molecular Weight : Approximately 321.82 g/mol
  • CAS Number : 197513-04-5

Antimicrobial Activity

One of the primary applications of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is in the development of antimicrobial agents. The sulfonamide group is structurally similar to para-aminobenzoic acid (PABA), which is essential for bacterial growth. This similarity allows sulfonamides to inhibit bacterial dihydropteroate synthase, an enzyme critical in folate synthesis.

Case Study : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Future research could explore the specific efficacy of this compound against resistant strains.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory properties. Sulfonamides have been documented to exhibit such effects, possibly through inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.

Research Insight : A study on related compounds demonstrated that modifications in the sulfonamide moiety could enhance anti-inflammatory activity. Thus, this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Enzyme Inhibition Studies

Given its unique functional groups, this compound can be utilized in enzyme inhibition studies. The sulfonamide group may interact with various enzymes, making it a valuable tool in biochemical research.

Experimental Design : Researchers can assess the inhibitory effects of this compound on different enzymes involved in metabolic pathways or disease processes, providing insights into its mechanism of action.

Structure-Activity Relationship (SAR) Studies

The distinct combination of functional groups allows for extensive SAR studies. Modifying the chlorophenyl or ethoxyphenyl groups can lead to variations in biological activity, helping researchers understand how structural changes impact efficacy.

Comparison with Related Compounds

To highlight its uniqueness and potential advantages over similar compounds, a comparison table is provided below:

Compound NameStructureKey Features
2-[(4-chlorophenyl)(phenyl)methanesulfinyl]acetamideC₁₅H₁₄ClNO₂SContains methanesulfinyl group; less potent against bacteria
N-(4-ethoxyphenyl)acetamideC₁₄H₁₅NO₂Lacks chlorophenyl and sulfanyl groups; minimal biological activity
2-{[5-(4-Chlorophenyl)-1H-imidazol-2-YL]sulfanyl}-N-(3-ethoxyphenyl)acetamideC₁₆H₁₈ClN₃O₂SIncorporates imidazole ring; enhanced biological activity

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfanyl Acetamides with Pyrimidine and Triazole Heterocycles

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]Acetamide ()
  • Structure: Replaces the ethoxyphenyl group with a 4-chlorophenyl group and introduces a 4,6-diaminopyrimidine ring.
  • Key Findings :
    • Exhibits a folded molecular conformation stabilized by intramolecular N–H⋯N hydrogen bonds, with a dihedral angle of 42.25° between pyrimidine and benzene rings .
    • Demonstrates robust hydrogen-bonding networks in crystal packing, enhancing stability .
2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Dimethylaminophenyl)Acetamide ()
  • Structure: Features a triazole ring substituted with 4-chlorophenyl and 4-methylphenyl groups, coupled with a dimethylaminophenyl acetamide moiety.
  • Key Findings: The triazole ring enhances π-π stacking interactions, while the dimethylamino group increases basicity .
  • Comparison : The triazole core may improve metabolic stability over the simpler phenylthio group in the target compound, but the bulky substituents could reduce bioavailability.

Sulfanyl Acetamides with Isoquinoline and Quinoline Scaffolds

2-{[7-Acetyl-8-(4-Chlorophenyl)-4-Cyano-6-Hydroxy-1,6-Dimethyl-5,6,7,8-Tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-Chlorophenyl)Acetamide ()
  • Structure: Integrates a tetrahydroisoquinoline scaffold with multiple substituents, including acetyl and cyano groups.
  • Key Findings :
    • Hirshfeld surface analysis reveals dominant H⋯H (46.4%) and H⋯O (18.6%) interactions, suggesting strong van der Waals and hydrogen-bonding forces .
  • Comparison: The complex isoquinoline system likely confers higher rigidity and target specificity but may complicate synthesis compared to the simpler target compound.
2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Ethoxyphenyl)Acetamide ()
  • Structure: Contains a dihydroquinoline ring with a 4-ethoxyphenyl acetamide group.
  • Key Findings: The quinoline core contributes to planar molecular geometry, favoring intercalation with biological targets .
  • Comparison: The ethoxyphenyl group aligns with the target compound, but the quinoline moiety may enhance fluorescence properties useful in imaging applications.
PZ-39: N-(4-Chlorophenyl)-2-[(6-{[4,6-Di(4-Morpholinyl)-1,3,5-Triazin-2-yl]Amino}-1,3-Benzothiazol-2-yl)Sulfanyl]Acetamide ()
  • Structure : Combines benzothiazole and triazine rings with a 4-chlorophenyl acetamide group.
  • Key Findings: Acts as a dual-mode ABCG2 inhibitor, blocking drug efflux and promoting lysosomal degradation .
  • Comparison : The triazine-benzothiazole pharmacophore offers higher potency but greater synthetic complexity than the target compound’s simpler structure.
N-(4-Ethoxyphenyl)-2-(4-Ethoxyphenyl)Acetamide Derivatives ()
  • Synthesis : Compounds like 2-(4-ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide are synthesized via Pd-catalyzed cross-coupling and deprotection steps .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Reference
2-[(4-Chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide 346.84 g/mol 4-Cl-C6H4-S, 4-EtO-C6H4-NH Not reported
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 337.80 g/mol 4,6-Diaminopyrimidine, 4-Cl-C6H4-NH Hydrogen-bonded crystal packing
PZ-39 621.12 g/mol Benzothiazole-triazine, 4-Cl-C6H4-NH ABCG2 inhibition
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-EtO-C6H4) 464.96 g/mol Dihydroquinoline, 4-EtO-C6H4-NH Potential fluorescence

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its antibacterial properties and potential applications in drug discovery.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenethiol with an appropriate acetamide derivative. The reaction conditions include the use of polar aprotic solvents and various catalysts to facilitate the formation of the desired product. The structure is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of various acetamide derivatives, including those containing the this compound moiety. The compound has shown promising results against several Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli10.31 ± 1.00
Salmonella typhi10.63 ± 0.97
Pseudomonas aeruginosa10.45 ± 0.94
Staphylococcus aureus10.59 ± 1.96
Bacillus subtilis11.77 ± 5.00

The compound exhibits moderate to excellent inhibitory effects against these bacterial strains, with MIC values comparable to standard antibiotics like ciprofloxacin .

Study on Antimicrobial Activity

In a study focused on synthesizing N-substituted acetamide derivatives, researchers found that compounds similar to this compound demonstrated significant antibacterial activity against multiple strains, particularly Gram-negative bacteria . The study highlighted that modifications in the phenyl group influenced the overall activity, with specific substitutions leading to enhanced efficacy.

Cytotoxicity Assessment

Another aspect of research involved assessing the cytotoxic effects of related compounds on various cancer cell lines. While the primary focus was on antibacterial properties, some derivatives showed promising anticancer activity, suggesting a dual potential for therapeutic applications .

Q & A

Basic: What synthetic methods are commonly employed for preparing 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide and its analogs?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions under alkaline conditions. For example, a thiol derivative (e.g., 4,6-diamino-2-mercaptopyrimidine) is reacted with a chloroacetamide precursor (e.g., 2-chloro-N-(4-ethoxyphenyl)acetamide) in ethanol using potassium hydroxide as a base. The reaction mixture is refluxed for 6–8 hours, followed by solvent removal under reduced pressure. The crude product is purified via recrystallization from methanol/ethyl acetate mixtures, yielding crystals suitable for structural analysis . Similar protocols are applied for analogs, with modifications in substituents (e.g., chlorophenyl vs. methoxyphenyl groups) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 500 MHz) to confirm molecular structure and substituent positions.
  • X-ray Diffraction : Single-crystal X-ray analysis (using Bruker SMART APEXII detectors) resolves bond lengths, angles, and packing. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) is standard .
  • Refinement Software : SHELX programs (SHELXL2016) refine structures, with hydrogen atoms constrained using riding models (C–H = 0.93–0.97 Å) and displacement parameters (Uiso_{iso}(H) = 1.2Ueq_{eq}) .

Advanced: How do intramolecular hydrogen bonds influence the conformational stability of this compound in crystal structures?

Methodological Answer:
Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations. For instance, in diaminopyrimidine analogs, the pyrimidine and benzene rings form dihedral angles (e.g., 42.25°–67.84°), with hydrogen bond distances of ~2.1–2.3 Å. These interactions are identified via SHELXL refinement and visualized using PLATON. Deviations in angles between analogs (e.g., ortho vs. para substituents) correlate with steric and electronic effects .

Advanced: What methodologies are recommended for resolving data contradictions in crystallographic refinement?

Methodological Answer:

  • Multi-Scan Absorption Correction : Tools like SADABS mitigate intensity variations due to crystal imperfections .
  • Rint_{int} Optimization : Values <0.075 (e.g., 0.060 for compound I) ensure data quality. Outliers are excluded using I > 2σ(I) criteria .
  • Parameter Constraints : Hydrogen atoms are geometrically constrained, while non-H atoms are refined anisotropically. SHELXL’s full-matrix least-squares refinement minimizes discrepancies between observed and calculated structure factors .

Basic: What biological assays are typically used to evaluate the bioactivity of this compound?

Methodological Answer:

  • Antiviral Assays : Inhibition of NS2B/NS3 Dengue protease via fluorescence resonance energy transfer (FRET) assays .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) determination against bacterial strains (e.g., E. coli) using broth microdilution methods .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HeLa) to assess therapeutic index .

Advanced: How can computational tools like PLATON or SHELXE aid in analyzing non-covalent interactions?

Methodological Answer:

  • PLATON : Generates packing diagrams and identifies π–π stacking, C–H⋯π, and offset interactions. For example, AutoMolFit overlays independent molecules (A and B) in asymmetric units to assess conformational similarities .
  • SHELXE : Performs automated experimental phasing for macromolecular complexes, leveraging high-resolution data (≤1.2 Å) to resolve electron density maps in pipelines .

Advanced: How does tautomeric equilibrium in solution affect the stability of related acetamide derivatives?

Methodological Answer:
Tautomerism (e.g., thiazolidinone ↔ imino forms) is assessed via 1H^1H NMR in deuterated solvents. For example, compound 3c exhibits a 1:1 equilibrium between tautomers, confirmed by peak integration. Solvent polarity and temperature adjustments (e.g., DMSO-d6 vs. CD3CN) shift equilibrium, impacting reactivity in subsequent derivatization .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • First Aid : Immediate rinsing with water for eye/skin exposure; medical consultation for ingestion .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for antiviral analogs?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), alkoxy (ethoxy, methoxy), or sulfonyl groups to probe steric/electronic effects .
  • Docking Simulations : AutoDock Vina predicts binding affinities to viral proteases (e.g., Dengue NS2B/NS3) using crystal structures as templates .
  • Bioisosteric Replacement : Replace sulfanyl groups with triazoles to enhance metabolic stability while retaining activity .

Advanced: How are high-throughput crystallography pipelines applied to this compound class?

Methodological Answer:
Robotic platforms (e.g., Bruker D8 QUEST) enable rapid screening of crystallization conditions (e.g., PEG 4000, pH 4.5–7.5). SHELXC/D/E processes data in batch mode, prioritizing crystals with low mosaicity (<0.5°) and high completeness (>98%). Automated model building in PHENIX refines structures for large datasets .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

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